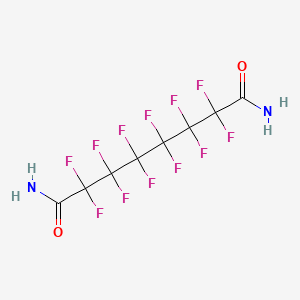![molecular formula C17H18N2O3 B15078401 N'-[(E)-(2-ethoxyphenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B15078401.png)
N'-[(E)-(2-ethoxyphenyl)methylidene]-2-phenoxyacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-phenoxyacetohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This particular compound is derived from the condensation of 2-ethoxybenzaldehyde and 2-phenoxyacetohydrazide.
Preparation Methods
The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-phenoxyacetohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 2-phenoxyacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the resulting product is then purified by recrystallization .
These methods involve the careful control of reaction conditions, such as temperature, pressure, and solvent composition, to ensure high yields and purity of the final product .
Chemical Reactions Analysis
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or phenoxy groups can be replaced by other nucleophiles.
Condensation: It can undergo further condensation reactions with other aldehydes or ketones to form more complex hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines .
Scientific Research Applications
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-phenoxyacetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-phenoxyacetohydrazide involves its interaction with molecular targets, such as enzymes and metal ions. The compound can form coordination complexes with metal ions, which can alter the electronic properties of the metal center and enhance its catalytic activity. Additionally, the Schiff base can interact with enzyme active sites, inhibiting their activity and potentially leading to therapeutic effects .
Comparison with Similar Compounds
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-phenoxyacetohydrazide is similar to other Schiff base hydrazones, such as N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide . These compounds share a common structural motif but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique combination of ethoxy and phenoxy groups in N’-[(E)-(2-ethoxyphenyl)methylidene]-2-phenoxyacetohydrazide may confer distinct properties, such as enhanced stability and specific interactions with biological targets .
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C17H18N2O3/c1-2-21-16-11-7-6-8-14(16)12-18-19-17(20)13-22-15-9-4-3-5-10-15/h3-12H,2,13H2,1H3,(H,19,20)/b18-12+ |
InChI Key |
AZSUUFYOSYJOMH-LDADJPATSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-phenyl-N-[(3Z)-4-phenyl-5-thioxo-1,2,4-dithiazolidin-3-ylidene]benzenecarboximidamide](/img/structure/B15078336.png)
![N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide](/img/structure/B15078340.png)
![2-(benzylsulfanyl)-3-[(E)-(butan-2-ylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15078352.png)
![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078380.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15078385.png)

![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B15078390.png)
![[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B15078397.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078407.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078416.png)
![methyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078424.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B15078432.png)
